![molecular formula C18H16N3O7S- B13056102 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate](/img/structure/B13056102.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate is a complex organic compound that features a cyclohexylidene group linked to a 2,4-dinitrophenyl group and an aminobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate typically involves a multi-step process. The initial step often includes the formation of the cyclohexylidene intermediate, which is then reacted with 2,4-dinitrophenylhydrazine under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate: shares similarities with other dinitrophenyl derivatives and sulfonate compounds.
2,4-Dinitrophenylhydrazine: A related compound used in similar synthetic applications.
Cyclohexylidene derivatives: Compounds with similar structural features and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C18H16N3O7S- |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]benzenesulfonate |
InChI |
InChI=1S/C18H17N3O7S/c22-20(23)12-9-10-14(17(11-12)21(24)25)13-5-1-2-6-15(13)19-16-7-3-4-8-18(16)29(26,27)28/h3-4,7-11,13H,1-2,5-6H2,(H,26,27,28)/p-1 |
InChI Key |
BTJSNECFWJNRKR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=NC2=CC=CC=C2S(=O)(=O)[O-])C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


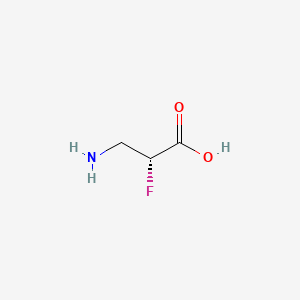
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
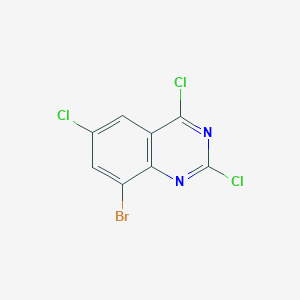

![4-((2,5-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056048.png)
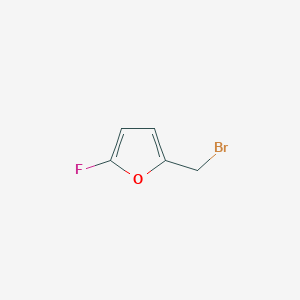
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)

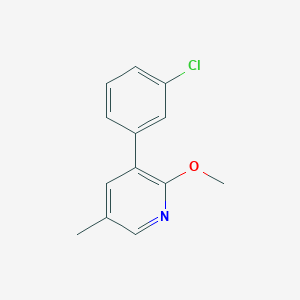
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-YL acetate](/img/structure/B13056067.png)
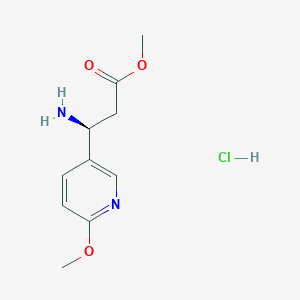

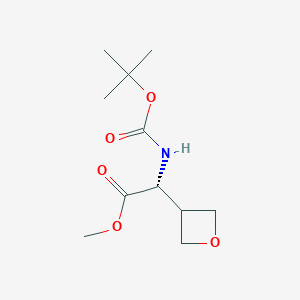
![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)
